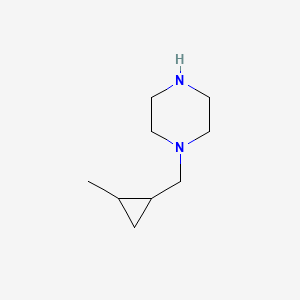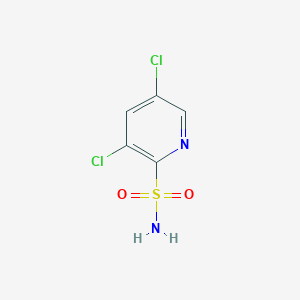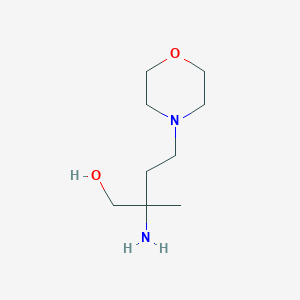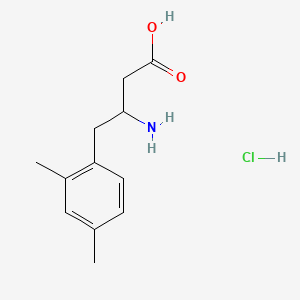
3-Amino-4-(2,4-dimethylphenyl)butanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride typically involves the reaction of 2,4-dimethylphenylacetonitrile with ethyl 2-bromoacetate, followed by hydrolysis and subsequent reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2, Pd/C
Nucleophiles: Halogenated compounds, amines
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted phenylbutanoic acids .
Aplicaciones Científicas De Investigación
3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylamino)butanoic acid hydrochloride: Similar in structure but with a dimethylamino group instead of an amino group.
3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride: Contains trifluorophenyl substituents, leading to different chemical properties.
Uniqueness
3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
3-amino-4-(2,4-dimethylphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-3-4-10(9(2)5-8)6-11(13)7-12(14)15;/h3-5,11H,6-7,13H2,1-2H3,(H,14,15);1H |
Clave InChI |
KTQPDQCYHMESMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC(CC(=O)O)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)


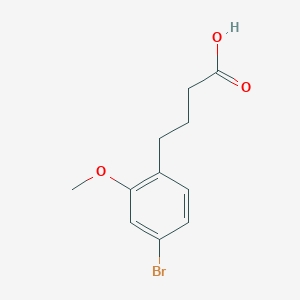
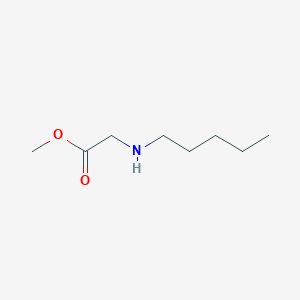

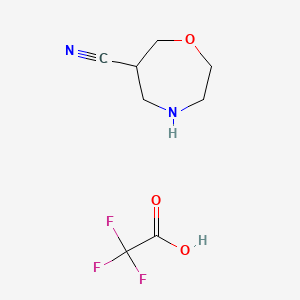
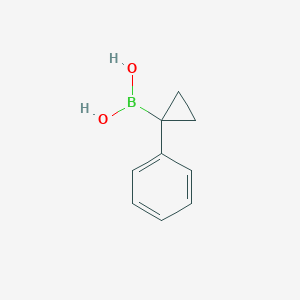
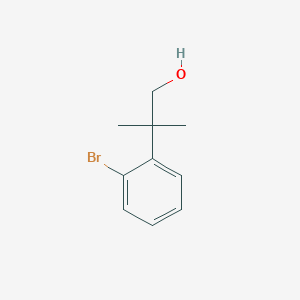
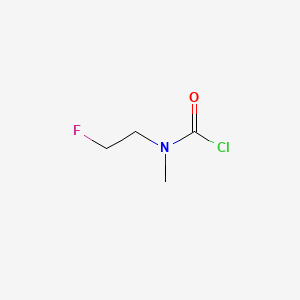
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)
